4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-methylpropanoate
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Overview
Description
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-methylpropanoate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is a derivative of coumarin, which has been extensively studied for its biological and pharmaceutical properties.
Preparation Methods
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-methylpropanoate involves several steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the Suzuki–Miyaura cross-coupling reaction of 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate and 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate . These methods are carried out under classical and non-classical conditions, particularly under green conditions such as using green solvents and catalysts .
Chemical Reactions Analysis
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-methylpropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include organic halides, sodium azides, and propargyl bromide . The major products formed from these reactions include various coumarin derivatives, which have been tested for their antimicrobial, anticancer, and anti-inflammatory properties .
Scientific Research Applications
This compound has been extensively studied for its scientific research applications. It has shown significant antimicrobial activity against various bacterial strains and has been found to be a potent antimicrobial agent . Additionally, coumarin derivatives, including 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-methylpropanoate, have been tested for their anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors properties .
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-methylpropanoate involves its interaction with various molecular targets and pathways. . This inhibition leads to the disruption of bacterial cell division and growth, resulting in antimicrobial activity. Additionally, coumarins have been found to exhibit anti-inflammatory and antioxidant activities by modulating various signaling pathways and reducing oxidative stress .
Comparison with Similar Compounds
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-methylpropanoate can be compared with other similar coumarin derivatives such as 7-hydroxy-4-methylcoumarin, benzofuran, and benzoxazol . These compounds share similar structural features and biological activities. this compound is unique due to its specific substitution pattern, which imparts distinct biological properties. For instance, it has shown higher antimicrobial activity compared to other coumarin derivatives .
Properties
Molecular Formula |
C20H18O4 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) 2-methylpropanoate |
InChI |
InChI=1S/C20H18O4/c1-12(2)19(21)23-15-9-10-17-16(11-15)13(3)18(20(22)24-17)14-7-5-4-6-8-14/h4-12H,1-3H3 |
InChI Key |
FAADJBUTLQZHDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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